molecular formula C19H24N2O2S B11349633 2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11349633
M. Wt: 344.5 g/mol
InChI Key: IINZPFXRQKNWPR-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a phenoxy group, a pyrrolidine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the phenoxy intermediate: Reacting 4-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form 2-(4-methylphenoxy)acetic acid.

    Amide bond formation: Coupling the phenoxy intermediate with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development due to its potential biological activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Lacks the thiophene ring.

    2-(4-methylphenoxy)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the pyrrolidine ring.

    2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of both the pyrrolidine and thiophene rings in 2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H24N2O2S/c1-15-6-8-16(9-7-15)23-14-19(22)20-13-17(18-5-4-12-24-18)21-10-2-3-11-21/h4-9,12,17H,2-3,10-11,13-14H2,1H3,(H,20,22)

InChI Key

IINZPFXRQKNWPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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